molecular formula C11H9ClN2O B1350198 4-Chloro-2-(4-methoxyphenyl)pyrimidine CAS No. 68535-54-6

4-Chloro-2-(4-methoxyphenyl)pyrimidine

Cat. No.: B1350198
CAS No.: 68535-54-6
M. Wt: 220.65 g/mol
InChI Key: UIESIOWFOXFWRJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine can be achieved from 2,4-Dichloropyrimidine and 4-Methoxyphenylboronic acid . Additionally, research developments in the syntheses of pyrimidines have been reported, which include numerous methods for the synthesis of pyrimidines .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(4-methoxyphenyl)pyrimidine is C11H9ClN2O, and its molecular weight is 220.7 .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, 2,4-Dichloropyrimidine, a related compound, is known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .

Scientific Research Applications

Hydrogen-Bonded Sheet Formation

Trilleras et al. (2009) investigated the isostructural nature of 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives, revealing their ability to form hydrogen-bonded sheets through N-H...N and N-H...O bonds. This study highlights the importance of these compounds in understanding molecular interactions and crystalline structures Trilleras, J., Quiroga, J., Cobo, J., & Glidewell, C. (2009).

Antibacterial Properties

Cieplik et al. (2008) synthesized 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and evaluated their antibacterial properties, demonstrating the potential of these compounds in developing new antibacterial agents Cieplik, J., Raginia, M., Pluta, J., Gubrynowicz, O., Bryndal, I., & Lis, T. (2008).

Antiviral Activity

Hocková et al. (2003) explored the antiviral properties of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showing marked inhibition against retrovirus replication in cell culture, which suggests their use in treating viral infections Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J. (2003).

Herbicidal Activity

Gong-chun (2011) studied the herbicidal activities of 4-(4-methyl phenylsulfonylamino) pyrimidine derivatives, indicating their potential use in agriculture for controlling weed growth Li, G. (2011).

Synthesis Methods

Guo-ji (2009) developed a synthesis method for 2,4-dichloro-5-methoxy-pyrimidine, showcasing the compound's role as an intermediate in chemical synthesis and its potential application in various fields Liu, G. (2009).

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-(4-methoxyphenyl)pyrimidine is not available in the search results, it’s generally advised to handle chemical compounds with care, wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(4-methoxyphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1). These interactions inhibit the expression of inflammatory mediators such as interleukin-2 and interleukin-8 . Additionally, this compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells . These interactions highlight its potential as an anti-inflammatory agent.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the expression of endoplasmic reticulum chaperone binding immunoglobulin protein and apoptosis marker cleaved caspase-3 in human neuronal cells . This reduction suggests a neuroprotective effect, potentially beneficial in treating neurodegenerative diseases. Furthermore, this compound modulates cell signaling pathways by inhibiting the NF-κB inflammatory pathway, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits the NF-κB inflammatory pathway by interacting with active residues of NF-κB proteins . This inhibition leads to a decrease in the production of inflammatory mediators. Additionally, this compound reduces endoplasmic reticulum stress and apoptosis by inhibiting the expression of the endoplasmic reticulum chaperone binding immunoglobulin protein and cleaved caspase-3 . These molecular interactions contribute to its anti-inflammatory and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for sustained inhibition of inflammatory mediators . Long-term exposure to the compound has demonstrated consistent anti-inflammatory and neuroprotective effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At higher doses, potential toxic or adverse effects may arise, including cellular stress and apoptosis . These findings highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It influences metabolic flux by modulating the activity of enzymes involved in the NF-κB inflammatory pathway . Additionally, the compound affects metabolite levels by inhibiting the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha . These interactions underscore its role in regulating metabolic processes related to inflammation and neuroprotection.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes and accumulates in target tissues, where it exerts its effects . Its localization and accumulation are influenced by interactions with transporters and binding proteins, ensuring its effective distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and its ability to modulate cellular processes. The subcellular distribution of this compound ensures its precise action within the cell.

Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIESIOWFOXFWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394433
Record name 4-chloro-2-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68535-54-6
Record name 4-chloro-2-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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